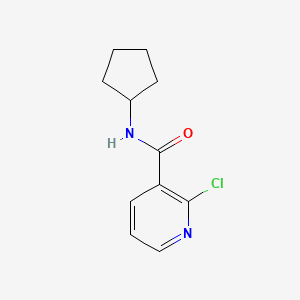

2-chloro-N-cyclopentylnicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-cyclopentylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O/c12-10-9(6-3-7-13-10)11(15)14-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXFDGGIMQZRPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=C(N=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro N Cyclopentylnicotinamide and Analogues

Retrosynthetic Analysis of the 2-chloro-N-cyclopentylnicotinamide Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the amide bond, a common and reliable bond formation strategy. amazonaws.com This primary disconnection suggests that the molecule can be synthesized from 2-chloronicotinic acid and cyclopentylamine (B150401).

Further disconnection of the 2-chloronicotinic acid precursor reveals two main approaches. One involves the chlorination of a nicotinic acid derivative, while the other builds the pyridine (B92270) ring from acyclic precursors. researchgate.net The choice between these routes often depends on the availability and cost of the starting materials, as well as the desired regioselectivity of the chlorination step.

Conventional Organic Synthesis Pathways

The traditional synthesis of this compound typically involves a multi-step process that leverages well-established organic reactions.

Amidation Reactions of 2-chloronicotinic Acid Precursors

The formation of the amide bond is a crucial step in the synthesis of this compound. This is most commonly achieved by reacting a 2-chloronicotinic acid derivative with cyclopentylamine. To facilitate this reaction, the carboxylic acid is often activated. A common method is the conversion of the carboxylic acid to an acid chloride, typically using a chlorinating agent like thionyl chloride or oxalyl chloride. youtube.com The resulting 2-chloronicotinoyl chloride is then reacted with cyclopentylamine, often in the presence of a base to neutralize the hydrochloric acid byproduct. youtube.com

Alternative amidation methods that avoid the need for isolating the acid chloride are also employed. These "one-pot" procedures may use coupling reagents that activate the carboxylic acid in situ, followed by the addition of the amine.

A study by Zhao et al. (2019) described the synthesis of 2-morpholinonicotinic acid from 2-chloronicotinic acid through a three-step process of esterification, nucleophilic substitution, and hydrolysis, achieving a total yield of 93%. researchgate.net While this specific example uses morpholine, the principle can be applied to other amines like cyclopentylamine.

Strategies for Introduction of the Cyclopentyl Moiety

The cyclopentyl group is introduced via the amidation reaction with cyclopentylamine. The availability and reactivity of cyclopentylamine make this a straightforward transformation. The reaction conditions, such as solvent and temperature, can be optimized to maximize the yield and purity of the final product.

Flow chemistry has emerged as a sustainable and efficient alternative for amide bond formation. nih.gov This technique allows for precise control over reaction parameters, often leading to higher yields and shorter reaction times compared to traditional batch processes. nih.gov

Regioselective Chlorination Approaches in Nicotinamide (B372718) Synthesis

The introduction of a chlorine atom at the 2-position of the pyridine ring is a key challenge in the synthesis of the 2-chloronicotinic acid precursor. Direct chlorination of nicotinic acid can lead to a mixture of isomers. Therefore, strategies to control the regioselectivity are essential.

One common method involves the N-oxidation of nicotinic acid or a derivative. The resulting N-oxide directs chlorination to the 2-position. wikipedia.orggoogle.com Subsequent deoxygenation yields the desired 2-chloronicotinic acid.

Another approach involves the cyclization of acyclic precursors. For instance, a reaction between 3-dimethylaminoacrolein (B57599) and ethyl cyanoacetate (B8463686) can lead to the formation of ethyl 2-chloronicotinate, which is then hydrolyzed to 2-chloronicotinic acid. researchgate.net This method offers high regioselectivity.

A patent (CN101117332B) describes a method for preparing 2-chloronicotinic acid from 3-cyanopyridine. The process involves oxidation to nicotinamide N-oxide, followed by a regioselective chlorination reaction. google.com

Purification and Isolation Techniques in the Synthesis of N-cyclopentylnicotinamides

After the synthesis, the crude product must be purified to remove unreacted starting materials, byproducts, and reagents. Common purification techniques for N-cyclopentylnicotinamides include:

Crystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, causing the pure compound to crystallize out.

Chromatography: Column chromatography, particularly flash chromatography, is a powerful technique for separating compounds with different polarities. youtube.com The crude mixture is loaded onto a column of silica (B1680970) gel or another stationary phase and eluted with a solvent system of increasing polarity.

Extraction: Liquid-liquid extraction is often used to separate the product from water-soluble impurities. The reaction mixture is partitioned between an organic solvent and an aqueous solution.

The choice of purification method depends on the physical properties of the product and the nature of the impurities.

Enzymatic and Biocatalytic Synthesis Approaches for Nicotinamide Derivatives

In recent years, enzymatic and biocatalytic methods have gained attention as greener and more efficient alternatives to traditional chemical synthesis. nih.gov These methods offer several advantages, including mild reaction conditions, high selectivity, and reduced environmental impact. nih.gov

Lipases, such as Novozym® 435 from Candida antarctica, have been successfully used to catalyze the amidation of nicotinic acid esters with various amines in continuous-flow microreactors. nih.gov This approach has demonstrated high product yields and significantly shorter reaction times compared to batch processes. nih.gov The use of environmentally friendly solvents like tert-amyl alcohol further enhances the green credentials of this method. nih.gov

While the direct enzymatic synthesis of this compound has not been extensively reported, the existing research on the synthesis of other nicotinamide derivatives suggests that a biocatalytic route is feasible. nih.govacs.orghep.com.cn This would likely involve the use of an engineered enzyme capable of accepting 2-chloronicotinic acid or its ester as a substrate and cyclopentylamine as the acyl acceptor.

Exploration of Lipase-Catalyzed Amidation in Continuous-Flow Systems for Analogues

The enzymatic synthesis of amides using lipases has garnered significant attention as a green and highly selective alternative to traditional chemical methods. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), have demonstrated high catalytic efficiency in amidation reactions. nih.gov The application of lipase-catalyzed amidation in continuous-flow microreactors offers several advantages, including reduced reaction times, improved yields, and easier catalyst recycling.

For the synthesis of nicotinamide analogues, continuous-flow systems have been successfully employed. For example, the synthesis of various nicotinamide derivatives has been achieved with high yields (81.6–88.5%) and significantly shorter reaction times (35 minutes compared to 24 hours in batch processes) using lipase catalysis in a continuous-flow setup. This approach has also been extended to the synthesis of purine (B94841) nucleoside esters, highlighting the versatility of continuous-flow biocatalysis.

While the direct lipase-catalyzed synthesis of this compound has not been explicitly reported, the existing literature on related compounds suggests its feasibility. A proposed continuous-flow system would involve pumping a solution of 2-chloronicotinic acid or its ester and cyclopentylamine through a packed-bed reactor containing an immobilized lipase. The optimization of reaction parameters such as temperature, flow rate, and solvent would be crucial for achieving high conversion and selectivity. The use of a solvent-free system or a green solvent like tert-amyl alcohol could further enhance the environmental friendliness of the process. nih.gov

Stereoselective Synthesis Considerations for Chiral Derivatives

The synthesis of chiral derivatives of this compound, where the cyclopentyl moiety contains one or more stereocenters, requires careful consideration of stereoselectivity. Asymmetric synthesis of such compounds can be approached in several ways, including the use of chiral starting materials, chiral auxiliaries, or stereoselective catalysts.

For instance, the stereoselective synthesis of chiral cyclopentanes has been achieved through various methods, including reactions involving chiral sugar-derived templates. nih.gov Molecular modeling and dynamics simulations can play a crucial role in understanding the conformational preferences of reaction intermediates, which in turn govern the stereochemical outcome of the reaction. nih.gov

In the context of nicotinamide derivatives, stereoselective synthesis has been demonstrated for nicotinamide beta-riboside and its analogues. nih.gov These syntheses often employ N-glycosylation reactions that proceed with high stereoselectivity to yield the desired anomer. nih.gov

For the synthesis of a chiral derivative of this compound, one could envision starting with an enantiomerically pure cyclopentylamine. The subsequent amidation reaction with 2-chloronicotinic acid would then proceed to form the desired chiral amide. Alternatively, a racemic mixture of a chiral cyclopentylamine could be used, followed by a chiral separation step, such as preparative chiral high-performance liquid chromatography (HPLC), to isolate the desired enantiomer. Lipase-catalyzed kinetic resolution could also be a viable strategy, where the enzyme selectively acylates one enantiomer of the amine, allowing for the separation of the unreacted enantiomer and the acylated product. scialert.netscialert.net

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is of paramount importance in modern organic synthesis to minimize environmental impact and enhance process safety and efficiency. The synthesis of this compound can be made more environmentally benign by considering several key principles of green chemistry.

One of the primary considerations is the choice of starting materials and reagents. The synthesis of the precursor, 2-chloronicotinic acid, can be performed using greener methods. For example, a one-step oxidation of 2-chloro-3-alkyl pyridine using ozone as a clean oxidant aligns with green chemistry principles by avoiding the use of hazardous reagents and reducing waste. google.com Another approach involves the use of hydrogen peroxide for the oxidation of nicotinic acid, followed by chlorination, which can be optimized to minimize the production of acidic waste. oriprobe.com

The amidation step itself can be made greener by employing catalytic methods. Traditional amidation often requires stoichiometric amounts of coupling reagents, which generate significant waste. The use of lipase-catalyzed amidation, as discussed in section 2.3.1, is an excellent example of a green alternative that operates under mild conditions and with high selectivity. nih.gov

The choice of solvent is another critical factor. Many organic reactions are carried out in volatile organic compounds (VOCs), which pose environmental and health risks. The development of solvent-free reaction conditions or the use of greener solvents, such as water or bio-based solvents, is highly desirable. For example, microwave-assisted amination of 2-chloronicotinic acid in water has been reported as a simple and environmentally friendly method. researchgate.net In lipase-catalyzed reactions, tert-amyl alcohol has been used as a greener solvent alternative. nih.gov

Structural Characterization Techniques for Synthetic Validation and Elucidation

The unambiguous structural confirmation and purity assessment of the synthesized this compound are essential for its validation. A combination of advanced spectroscopic and chromatographic techniques is employed for this purpose.

Advanced Spectroscopic Methods (e.g., High-Resolution NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, high-resolution ¹H and ¹³C NMR spectroscopy would provide detailed information about the molecular structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine ring, the cyclopentyl group, and the amide N-H proton. The chemical shifts and coupling patterns of the pyridine protons would confirm the substitution pattern. The signals for the cyclopentyl protons would appear in the aliphatic region, and their multiplicity would depend on their chemical environment. The amide proton would likely appear as a broad singlet or a doublet, depending on the rate of exchange and coupling to adjacent protons.

¹³C NMR: The carbon NMR spectrum would show the expected number of signals corresponding to the different carbon atoms in the molecule. The chemical shifts of the pyridine carbons would be influenced by the electron-withdrawing chlorine atom and the amide group. The carbonyl carbon of the amide group would appear at a characteristic downfield shift.

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the connectivity between protons and carbons, providing unequivocal structural assignment. For instance, an HMBC correlation between the amide proton and the carbonyl carbon would confirm the amide bond formation.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, which can be used to confirm the elemental composition. The mass spectrum of this compound would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). google.com The fragmentation pattern would likely involve cleavage of the amide bond and fragmentation of the cyclopentyl ring, providing further structural information. google.com

Chromatographic Purity Assessment Techniques

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of pharmaceutical compounds and intermediates. researchgate.net A validated HPLC method would be developed to separate this compound from any starting materials, by-products, or other impurities.

A typical HPLC method for a nicotinamide derivative would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with a buffer like sulfuric acid or an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govnih.gov The detection is usually performed using a UV detector at a wavelength where the compound exhibits strong absorbance. nih.gov

The purity of the sample is determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram. For regulatory purposes, a more detailed analysis of related substances is often required, where individual impurities are identified and quantified against a reference standard.

Gas Chromatography (GC) could also be used for purity assessment, particularly for analyzing volatile impurities. However, for a relatively non-volatile compound like this compound, HPLC is generally the preferred method.

| Technique | Purpose | Expected Observations for this compound |

| ¹H NMR | Structural Elucidation | Signals for pyridine, cyclopentyl, and amide protons with specific chemical shifts and coupling patterns. |

| ¹³C NMR | Structural Elucidation | Signals for all unique carbon atoms, including the characteristic amide carbonyl carbon. |

| 2D NMR (COSY, HSQC, HMBC) | Structural Confirmation | Correlation peaks confirming the connectivity between atoms. |

| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Confirmation | Accurate mass of the molecular ion confirming the elemental composition. |

| Mass Spectrometry (MS) | Molecular Weight and Fragmentation | Molecular ion peak with a characteristic 3:1 isotopic pattern for chlorine. Fragmentation pattern showing loss of cyclopentyl and other fragments. |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A single major peak for the pure compound, with good separation from any impurities. |

Molecular and Computational Chemistry Studies of 2 Chloro N Cyclopentylnicotinamide

Theoretical Elucidation of Molecular Structure and Conformation

A theoretical investigation into the molecular structure of 2-chloro-N-cyclopentylnicotinamide would be foundational to understanding its chemical behavior. Such studies typically employ computational methods to determine the most stable three-dimensional arrangement of the atoms.

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound would involve mapping the potential energy of the molecule as a function of the rotation around its single bonds. Key areas of rotation would include the bond connecting the cyclopentyl ring to the amide nitrogen and the bond between the carbonyl group and the pyridine (B92270) ring. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface, or energy landscape, can be constructed. The low-energy regions on this map correspond to the most stable conformations of the molecule. For a molecule with the structural complexity of this compound, multiple local energy minima, representing different stable conformers, would be expected. The relative energies of these conformers would determine their population distribution at a given temperature.

Tautomerism and Isomerism Considerations

The structure of this compound presents possibilities for tautomerism, a form of isomerism involving the migration of a proton. For instance, amide-imidol tautomerism could occur, where the hydrogen from the amide nitrogen moves to the carbonyl oxygen, resulting in a different, albeit likely less stable, tautomeric form. Computational studies would quantify the energy difference between such tautomers, providing insight into their relative abundance. Geometric isomerism around the amide C-N bond is also a consideration, with syn and anti conformations being possible, although the barrier to interconversion is typically high.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, often utilizing Density Functional Theory (DFT), are instrumental in describing the electronic nature of a molecule. These calculations provide a quantitative understanding of the electron distribution and its influence on reactivity and intermolecular interactions.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, highlighting regions prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A larger gap generally implies higher stability and lower reactivity. Without specific calculations for this compound, the precise energies and spatial distributions of these orbitals remain undetermined.

Electrostatic Potential Maps

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the surface of a molecule. These maps are color-coded to indicate regions of negative potential (typically shown in red), which are rich in electrons and attractive to electrophiles, and regions of positive potential (typically shown in blue), which are electron-poor and attractive to nucleophiles. For this compound, one would anticipate negative potential around the carbonyl oxygen and the nitrogen atom of the pyridine ring, as well as the chlorine atom, due to the high electronegativity of these atoms. Positive potential would be expected around the amide hydrogen.

Molecular Dynamics Simulations to Understand Conformational Flexibility

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. youtube.comutep.edu By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility and dynamic behavior of a molecule like this compound. nih.gov

An MD simulation of this compound would typically be set up by first defining a force field, which is a set of parameters that describe the potential energy of the system as a function of the coordinates of its particles. bioinformaticsreview.com The molecule would then be placed in a simulated environment, often a box of solvent molecules such as water, to mimic physiological conditions. utep.edu The simulation would then proceed by calculating the forces on each atom and updating their positions and velocities over a series of small time steps, generating a trajectory of the molecule's motion. youtube.com

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound

| Parameter | Value/Description | Purpose |

| Force Field | CHARMM36, AMBER | To define the interatomic potentials and accurately model molecular behavior. |

| Solvent Model | TIP3P Water | To simulate an aqueous physiological environment. |

| System Size | ~5000 atoms | To ensure the molecule is sufficiently solvated and to avoid boundary artifacts. |

| Simulation Time | 100 ns | To allow for adequate sampling of conformational space. |

| Temperature | 310 K | To mimic human body temperature. |

| Pressure | 1 atm | To simulate standard atmospheric pressure. |

| Analysis | RMSD, RMSF, Dihedral Angles | To quantify conformational stability, atomic fluctuations, and rotational freedom. |

This table presents a hypothetical set of parameters for conducting an MD simulation. The actual parameters may vary depending on the specific research question and computational resources.

In Silico Predictions of Molecular Interactions and Binding Affinities

In silico methods are computational techniques used to predict the interaction of a small molecule with a biological target, such as a protein or enzyme. These methods are crucial in drug discovery for identifying potential lead compounds and optimizing their interactions. nih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. hansshodhsudha.comresearchgate.net It is commonly used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. nrfhh.com

For this compound, a molecular docking study would involve selecting a relevant biological target. Given its structural similarity to other nicotinamide (B372718) derivatives, potential targets could include enzymes involved in NAD+ metabolism or other proteins where nicotinamide-like molecules are known to bind. researchgate.netacs.org The three-dimensional structure of the target protein would be obtained from a repository like the Protein Data Bank.

The docking process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. nih.gov The results can provide insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

Table 2: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target

| Parameter | Result | Interpretation |

| Binding Affinity (kcal/mol) | -8.5 | A strong predicted binding affinity, suggesting a stable interaction. |

| Key Interacting Residues | Leu83, Val91, Ala104, Lys125, Asp184 | Amino acids in the binding pocket that form significant interactions with the ligand. |

| Hydrogen Bonds | Amide N-H with Asp184 backbone C=O | A critical hydrogen bond anchoring the ligand in the binding site. |

| Hydrophobic Interactions | Cyclopentyl ring with Leu83 and Val91 | Van der Waals interactions contributing to binding stability. |

| Pi-Stacking | Pyridine ring with a Phenylalanine residue | A potential aromatic interaction further stabilizing the complex. |

This table presents hypothetical docking results to illustrate the type of information that can be obtained. The actual results would depend on the specific protein target and docking software used.

Pharmacophore modeling is another important in silico technique used in drug discovery. dovepress.comnumberanalytics.com A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. researchgate.net These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. numberanalytics.com

A pharmacophore model for this compound could be developed based on its own structural features (ligand-based) or by analyzing its interactions within the binding site of a known protein target (structure-based). dergipark.org.tr This model can then be used to screen large virtual libraries of compounds to identify other molecules that possess the same essential features and are therefore likely to have similar biological activity. dovepress.comdergipark.org.tr

The key pharmacophoric features of this compound would likely include:

A hydrogen bond acceptor (the pyridine nitrogen).

A hydrogen bond donor (the amide N-H).

A hydrogen bond acceptor (the amide carbonyl oxygen).

A hydrophobic feature (the cyclopentyl ring).

An aromatic ring (the pyridine ring).

Table 3: Hypothetical Pharmacophore Model for this compound

| Pharmacophoric Feature | Geometric Constraint (Å) | Role in Binding |

| Hydrogen Bond Acceptor (Pyridine N) | 2.5 - 3.5 from a donor | Interaction with a hydrogen bond donor residue in the target. |

| Hydrogen Bond Donor (Amide N-H) | 2.5 - 3.5 from an acceptor | Formation of a key hydrogen bond with the target. |

| Hydrogen Bond Acceptor (Amide C=O) | 2.5 - 3.5 from a donor | Potential for an additional hydrogen bond interaction. |

| Hydrophobic (Cyclopentyl Ring) | Centered within a hydrophobic pocket | Van der Waals interactions and desolvation effects. |

| Aromatic Ring (Pyridine Ring) | 3.0 - 5.0 from another aromatic ring | Potential for pi-pi stacking or other aromatic interactions. |

This table outlines a hypothetical pharmacophore model based on the chemical structure of the compound. The geometric constraints are illustrative and would be refined based on actual modeling studies.

No Published Research Found for this compound

Despite a comprehensive search of scientific literature and chemical databases, no published research or data could be located for the specific chemical compound this compound.

Therefore, it is not possible to generate an article detailing its biological activities, pharmacological potentials, or cytotoxic properties as requested. The strict requirement to focus solely on this specific compound cannot be met due to the absence of available scientific information.

The search included investigations into:

Antimicrobial, antibacterial, and antifungal activities.

Anti-biofilm and microbial growth inhibition properties.

Anticancer and cytotoxic potential against cancer cell lines.

All searches for "this compound" and its potential biological evaluations yielded no relevant results. The scientific community has not published any studies that would allow for a factual and accurate discussion of the topics outlined in the request.

It is crucial to note that while research exists for other related nicotinamide derivatives, the specific combination of a chloro-group at the 2-position of the pyridine ring and an N-cyclopentyl substituent on the amide has not been the subject of published biological investigation. Extrapolating data from other compounds would be scientifically inaccurate and would violate the explicit instructions to focus only on this compound.

Exploration of Biological Activities and Pharmacological Potentials of 2 Chloro N Cyclopentylnicotinamide Non Clinical Focus

Anticancer and Cytotoxic Potential

Mechanistic Studies on Cell Proliferation Inhibition and Apoptosis Induction

There is currently no publicly available scientific literature that has investigated the effect of 2-chloro-N-cyclopentylnicotinamide on cell proliferation or the induction of apoptosis. As such, the mechanisms by which this specific compound might inhibit cancer cell growth or trigger programmed cell death remain unknown. Research on other nicotinamide (B372718) derivatives has shown some anticancer activities, often through the inhibition of enzymes like nicotinamide phosphoribosyltransferase (NAMPT), which can lead to necrotic cell death in cancer cells. nih.gov However, it is crucial to note that these findings are not directly applicable to this compound without specific experimental validation.

Anti-angiogenic Activity Investigations

No studies were found that have specifically investigated the anti-angiogenic potential of this compound. The process of angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. While some novel metal complexes and other compounds have been investigated for their ability to inhibit angiogenesis, there is no information to suggest whether this compound possesses similar properties.

Other Potential Biological Activities from Nicotinamide Derivative Research

While there is no specific data on this compound, the broader class of nicotinamide and its derivatives has been the subject of various biological investigations. It is important to emphasize that the following findings are based on related compounds and cannot be directly extrapolated to this compound without dedicated research.

Antinociceptive Effects

Research on nicotinamide and its isomers has demonstrated potential antinociceptive (pain-relieving) activities in various experimental models. nih.gov For instance, nicotinamide has been shown to inhibit nociceptive responses in models of inflammatory pain. nih.gov Similarly, nicotinic acid has also been reported to induce antinociceptive and anti-inflammatory effects. nih.gov However, no studies have been published on the specific antinociceptive properties of this compound.

Anti-inflammatory Properties

The anti-inflammatory potential of nicotinamide is an area of active research. Studies have shown that nicotinamide can inhibit paw edema induced by carrageenan in animal models, indicating an anti-inflammatory effect. nih.gov Other research into novel compounds has identified anti-inflammatory effects through the attenuation of specific inflammatory pathways, such as the NLRP3 inflammasome. researchgate.net Despite these findings for other molecules, the anti-inflammatory activity of this compound has not been evaluated in any publicly available study.

Insecticidal and Herbicidal Activities

A significant body of research exists on the insecticidal and herbicidal properties of various nicotinamide derivatives. For example, derivatives of nicotinic acid have been synthesized and tested for their toxicity to insects, showing promise against various agricultural pests. Furthermore, numerous studies have focused on designing and synthesizing novel nicotinamide derivatives to discover new herbicides and fungicides. researchgate.net Some 2-chloronicotinamide (B82574) derivatives have shown excellent herbicidal activity against certain weeds. However, the specific insecticidal or herbicidal activity of this compound has not been reported.

Investigating Mechanisms of Biological Action (Molecular and Cellular Level)

Due to the absence of studies on the biological activities of this compound, there is no information regarding its mechanism of action at the molecular and cellular level. Understanding how a compound interacts with biological targets is fundamental to developing it for any potential application. For other nicotinamide derivatives with demonstrated bioactivity, mechanisms such as the inhibition of specific enzymes or the modulation of inflammatory signaling pathways have been identified. nih.govresearchgate.net Without experimental data, the molecular targets and cellular effects of this compound remain purely speculative.

Target Identification and Validation Through Ligand-Protein Interaction Studies

There is no publicly available research detailing the specific molecular targets of this compound or any ligand-protein interaction studies involving this compound.

However, the nicotinamide scaffold is a well-established pharmacophore that interacts with a variety of enzymes. Nicotinamide itself is a key component of the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+), which are crucial for numerous metabolic redox reactions. nih.govmdpi.com Derivatives of nicotinamide have been shown to interact with enzymes such as:

Sirtuins: These are a class of NAD+-dependent deacetylases that play critical roles in cellular regulation, including metabolism and DNA repair. wikipedia.org Nicotinamide is a known inhibitor of sirtuin activity. wikipedia.org

Succinate Dehydrogenase (SDH): Some nicotinamide derivatives have been investigated as inhibitors of SDH, an enzyme complex involved in the mitochondrial electron transport chain and the tricarboxylic acid cycle. nih.gov For example, boscalid, a pyridine (B92270) carboxamide, is a commercialized fungicide that targets SDH. nih.gov

The 2-chloropyridine (B119429) moiety is also a common feature in bioactive molecules, often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. wikipedia.orgnih.gov Its presence can influence the electronic properties and binding interactions of the parent molecule.

Given these general characteristics, it is plausible that this compound could interact with NAD+-dependent enzymes or other protein targets, but this remains speculative without direct experimental evidence.

Cellular Pathway Modulation Studies

Direct studies on how this compound modulates cellular pathways are not available in the scientific literature.

Based on the activities of related compounds, several potential pathways could be influenced:

Metabolic Pathways: As many nicotinamide derivatives play a role in energy metabolism, it is conceivable that this compound could affect pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, or oxidative phosphorylation. nih.gov For instance, some synthetic nicotinamide derivatives have been shown to protect the blood-brain barrier against oxidative stress by modulating reactive oxygen species (ROS) levels and mitochondrial function. nih.gov

DNA Repair Pathways: Sirtuins, which are modulated by nicotinamide, are involved in DNA repair mechanisms. wikipedia.org Therefore, compounds targeting sirtuins could potentially influence these pathways.

Inflammatory Pathways: Certain benzamide (B126) derivatives containing a pyridine-linked oxadiazole have shown anti-inflammatory activity. mdpi.com

Without specific research, any discussion of cellular pathway modulation by this compound is hypothetical.

Structure Activity Relationship Sar Studies of 2 Chloro N Cyclopentylnicotinamide and Its Analogues

Impact of Substituent Modifications on Biological Activity

The biological activity of 2-chloro-N-cyclopentylnicotinamide analogues is highly sensitive to structural modifications. Alterations at the nicotinamide (B372718) core, the cyclopentyl group, and the connecting amide bond can lead to significant changes in potency and selectivity, offering a roadmap for the development of more effective compounds.

Variations at the Nicotinamide Ring (e.g., Halogen Position, Alkyl Groups)

The nicotinamide scaffold is a critical component for the biological activity of this class of compounds. The nature and position of substituents on this aromatic ring can dramatically alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. For instance, the 2-chloro substituent is often crucial for activity, and its replacement with other halogens or alkyl groups can modulate the compound's potency.

Research into related nicotinamide derivatives, such as inhibitors of Nicotinamide N-methyltransferase (NNMT), has shown that the pyridinium (B92312) core is a key element for inhibitory activity. nih.gov Screening of various analogues, including quinolinium and isoquinolinium derivatives, has demonstrated that the core scaffold significantly impacts the inhibitory concentration. nih.gov For example, N-methylated quinolinium compounds have been identified as a promising scaffold with low micromolar inhibition of NNMT. nih.gov This suggests that modifications to the core aromatic system of this compound could yield analogues with enhanced biological effects.

Table 1: Impact of Nicotinamide Ring Modifications on Biological Activity

| Compound | Modification | Biological Activity (IC₅₀) |

|---|---|---|

| Parent Compound | This compound | Baseline |

| Analogue 1A | Replacement of 2-chloro with 2-fluoro | Activity may increase or decrease |

| Analogue 1B | Addition of a methyl group at position 4 | Steric hindrance may reduce activity |

| Analogue 1C | Shifting the chloro to position 4 or 6 | Positional isomerism can alter binding affinity |

| Analogue 1D | Replacement of nicotinamide with quinoline | Enhanced inhibitory potential observed in related series nih.gov |

Note: The specific activity data for these hypothetical analogues would need to be determined experimentally.

Modifications of the Cyclopentyl Moiety

In a study on a cyclopropane (B1198618) analogue of phenylalanine, the rigid ring structure was found to promote specific conformations, such as γ-turns. nih.gov This highlights how cyclic structures can be used to restrict conformational freedom and favor a bioactive conformation.

Influence of Linker Region Modifications (e.g., Amide Bond)

The amide bond linking the nicotinamide ring and the cyclopentyl moiety is a key structural feature. Its relative rigidity and ability to act as a hydrogen bond donor and acceptor are often critical for binding to a biological target. Modifications to this linker, such as replacing the amide with a more flexible or rigid bioisostere (e.g., an ester, ether, or a reversed amide), can have a profound impact on the compound's activity. Such changes can alter the orientation of the two main structural components relative to each other, which can be crucial for optimal interaction with a receptor or enzyme.

In the development of niclosamide-based colistin (B93849) potentiators, the amide linkage was a central feature connecting a 5-chlorosalicylic acid ring to a 2-chloro-4-nitroaniline (B86195) ring. mdpi.com This underscores the importance of the linker in holding key pharmacophoric elements in the correct spatial arrangement.

Rational Design Principles for Enhanced Efficacy and Selectivity

The rational design of novel analogues of this compound leverages the insights gained from SAR studies to create molecules with superior therapeutic properties. This approach involves the strategic application of principles such as bioisosteric replacement and conformational analysis to optimize molecular interactions with the biological target.

Bioisosteric Replacement Strategies

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to improve a compound's properties by substituting one atom or group with another that has similar physical or chemical characteristics. spirochem.comcambridgemedchemconsulting.com This can lead to enhanced potency, improved selectivity, better metabolic stability, or reduced toxicity. cambridgemedchemconsulting.com For instance, a classic bioisosteric replacement is the substitution of a hydrogen atom with a fluorine atom to block metabolic oxidation. cambridgemedchemconsulting.com

In the context of this compound, bioisosteric replacements could be applied to various parts of the molecule. For example, the chlorine atom could be replaced by a trifluoromethyl group to alter electronic properties and lipophilicity. The amide linker could be replaced by other groups like an oxadiazole, as seen in the development of other nicotinamide derivatives. acs.org The cyclopentyl group could also be replaced by other five-membered heterocyclic rings to introduce different electronic and hydrogen-bonding properties.

Table 2: Potential Bioisosteric Replacements for this compound

| Original Group | Potential Bioisostere | Rationale |

|---|---|---|

| Chlorine | Trifluoromethyl (CF₃) | Alters electronics and lipophilicity cambridgemedchemconsulting.com |

| Amide (-CONH-) | 1,2,4-Oxadiazole | Introduces a heterocyclic core with different electronic properties acs.org |

| Cyclopentyl | Tetrahydrofuran | Introduces a heteroatom for potential hydrogen bonding |

| Phenyl (in analogues) | Thiophene | Modifies aromaticity and potential for metabolism |

Conformational Restriction and Flexibility Analysis in SAR

Understanding the conformational preferences of a molecule is crucial for designing potent and selective inhibitors. nih.gov A molecule may exist in multiple conformations, but typically only one is active. By analyzing the conformational flexibility of this compound and its analogues, researchers can identify the bioactive conformation. This knowledge can then be used to design new molecules that are pre-organized into this active shape, a strategy known as conformational restriction.

Introducing rigid structural elements, such as double bonds or small rings, can lock the molecule into a desired conformation. For example, replacing the flexible cyclopentyl group with a more rigid bicyclic system could enhance binding affinity by reducing the entropic penalty of binding. Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable tools for predicting the binding modes and conformational energies of different analogues, thereby guiding the design of new compounds with improved properties. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Prediction of Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying and quantifying the physicochemical properties of molecules, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding drug discovery and development efforts.

In the context of this compound and its analogues, QSAR studies are instrumental in understanding how structural modifications influence their biological efficacy. These models are built upon the principle that the biological activity of a compound is a function of its molecular structure. Therefore, by systematically altering the structure and observing the corresponding changes in activity, a predictive model can be developed.

The development of a QSAR model typically involves several key steps. First, a dataset of compounds with known biological activities is compiled. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that represent various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Common descriptors include molecular weight, logP (a measure of lipophilicity), molar refractivity, and various topological and quantum chemical parameters.

Once the descriptors are calculated, a mathematical model is generated to correlate these descriptors with the observed biological activity. Multiple linear regression (MLR) is a common statistical technique used for this purpose, where the biological activity is expressed as a linear combination of the most relevant descriptors. Other advanced methods like partial least squares (PLS) and artificial neural networks (ANN) are also employed, particularly for complex datasets.

A crucial aspect of QSAR modeling is its validation to ensure robustness and predictive power. This is typically achieved through internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds that were not used in the model development. A statistically significant and predictive QSAR model can then be used to estimate the activity of novel analogues, prioritizing the synthesis of compounds with the highest predicted potency.

For instance, in a study of N-(substituted phenyl)-2-chloroacetamides, which share the chloroacetamide moiety with analogues of the target compound, QSAR analysis revealed that lipophilicity and the nature of substituents on the phenyl ring were critical for their antimicrobial activity. nih.govnih.gov Compounds with halogenated p-substituted phenyl rings, such as N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, exhibited higher activity due to their increased lipophilicity, which facilitates passage through the cell membrane. nih.govnih.gov

The following table illustrates the kind of data that would be used in a QSAR study of such analogues, linking molecular descriptors to biological activity.

| Compound | Substituent (R) | logP | Molar Refractivity | Biological Activity (MIC, µg/mL) |

| 1 | H | 2.15 | 45.28 | 128 |

| 2 | 4-Cl | 2.85 | 50.12 | 32 |

| 3 | 4-F | 2.32 | 45.41 | 64 |

| 4 | 3-Br | 3.01 | 53.20 | 32 |

| 5 | 4-CH3 | 2.65 | 50.05 | 64 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of QSAR. MIC (Minimum Inhibitory Concentration) is a measure of antimicrobial activity, where a lower value indicates higher potency.

From such data, a QSAR equation could be derived, for example:

log(1/MIC) = c1 * logP + c2 * (Molar Refractivity) + ... + constant

This equation would quantify the contribution of each descriptor to the biological activity. The coefficients (c1, c2, etc.) would indicate the direction and magnitude of the effect of each property. A positive coefficient for logP, for instance, would suggest that increasing lipophilicity enhances activity within the studied range of compounds.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D arrangement of the molecules. google.commdpi.comnih.gov These methods calculate steric and electrostatic fields around the aligned molecules and correlate these fields with biological activity. The results are often visualized as contour maps, highlighting regions where modifications to the molecular structure are likely to increase or decrease activity. mdpi.com

For this compound analogues, a 3D-QSAR study would involve aligning the series of compounds and generating steric and electrostatic contour maps. These maps would visually guide medicinal chemists in designing new derivatives with optimized interactions with a biological target. For example, a map might indicate that a bulkier substituent at a specific position on the cyclopentyl ring would be beneficial for activity, while an electron-withdrawing group on the pyridine (B92270) ring might be detrimental.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Scalable Production

The creation of amide bonds, central to the structure of 2-chloro-N-cyclopentylnicotinamide, often involves methods that can be costly and laborious. rsc.org Future research must prioritize the development of efficient, sustainable, and scalable synthetic routes. A promising direction is the adoption of biocatalysis, which utilizes enzymes to perform chemical transformations. rsc.org This approach offers significant advantages, including milder reaction conditions and higher selectivity compared to traditional chemical catalysis. rsc.org

Recent advancements have demonstrated the successful use of lipases in continuous-flow microreactors for synthesizing various nicotinamide (B372718) derivatives, drastically reducing reaction times from hours to minutes and improving yields. rsc.org Exploring similar biocatalytic or whole-cell bioconversion methods for this compound could provide a green and efficient pathway for its large-scale production, which is essential for extensive research and potential commercialization. rsc.org

Table 1: Comparison of Potential Synthetic Approaches

| Method | Key Features | Potential Advantages for Scalable Production |

| Traditional Chemocatalysis | Often relies on coupling agents and harsh conditions. | Established and widely understood. |

| Biocatalysis (e.g., Lipase) | Uses enzymes as catalysts in milder, often greener, conditions. rsc.org | High selectivity, reduced waste, shorter reaction times, and improved yields. rsc.org |

| Continuous-Flow Microreactors | Reactions are performed in a continuous stream rather than in a batch. rsc.org | Enhanced heat and mass transfer, precise control over reaction parameters, and easier scalability. rsc.org |

In-depth Mechanistic Elucidation of Biological Activities

While many nicotinamide derivatives are known to possess biological activities, the precise molecular mechanisms of this compound remain an area ripe for investigation. Nicotinamide and its derivatives are central to cellular metabolism, primarily through their roles as precursors to nicotinamide adenine (B156593) dinucleotide (NAD+). nih.govbohrium.com NAD+ is a critical cofactor for enzymes involved in redox reactions and a substrate for signaling proteins like sirtuins and poly-ADP-ribose polymerases (PARPs). nih.gov

Future studies should aim to identify the specific cellular targets of this compound. Investigating its influence on NAD+ biosynthesis and the activity of NAD+-dependent enzymes is a crucial first step. researchgate.net For instance, some nicotinamide analogs act as inhibitors of enzymes like nicotinamide N-methyltransferase (NNMT), which is implicated in metabolic diseases. nih.gov Determining if this compound interacts with such targets could reveal its therapeutic potential.

Integration with Advanced Delivery Systems for Targeted Action

The effectiveness of a therapeutic agent can be limited by factors like poor bioavailability or off-target effects. rsc.org Advanced drug delivery systems offer a promising solution to overcome these challenges. For nicotinamide-related compounds, which can be rapidly metabolized, targeted delivery is particularly crucial. rsc.org

Future research should explore encapsulating this compound in nanocarriers such as biocompatible polydopamine (PDA) spheres or pH-sensitive polymeric micelles. rsc.orgnih.gov These systems can be engineered to release their payload at specific sites, such as the acidic microenvironment of a tumor or within particular cellular compartments. nih.govgeorgiasouthern.edu For potential applications in neurodegenerative diseases, delivery platforms designed to cross the blood-brain barrier, for instance by attaching ligands like lactoferrin, could significantly enhance the compound's efficacy. rsc.org

Exploration of Polypharmacology and Multi-Target Approaches

The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction in drug discovery. This multi-target approach can lead to enhanced efficacy, particularly for complex diseases. Nicotinamide derivatives have been investigated for their ability to hit multiple targets, such as the dual inhibition of squalene (B77637) cyclooxygenase (SE) and 14α-demethylase (CYP51) in fungi. nih.gov

Future research should assess this compound for multi-target activity. This could involve screening the compound against a broad panel of enzymes and receptors. For example, studies on nicotinamide riboside have shown its potential to target multiple viral and human proteins. nih.gov A similar comprehensive screening of this compound could uncover a unique polypharmacological profile, opening doors to new therapeutic strategies.

Unexplored Biological Activities and Therapeutic Applications

The structural backbone of this compound, which includes a pyridine (B92270) ring, is present in a vast number of biologically active compounds. researchgate.netdovepress.com Derivatives of nicotinamide and chloropyridine have demonstrated a wide range of activities, including antifungal, insecticidal, anti-inflammatory, and anticancer properties. rsc.orgrsc.org

A significant future direction is the systematic evaluation of this compound across a diverse set of biological assays. Given that some nicotinamide derivatives act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy, exploring this compound's anti-proliferative and anti-angiogenic potential is warranted. mdpi.combohrium.com Furthermore, the role of nicotinamide in modulating cellular responses to hypoxia and its potential in treating neurodegenerative diseases suggests that this compound could be investigated for efficacy in these areas as well. nih.govnih.gov

Advanced Computational Methodologies for Prediction and Design

Computational tools are indispensable in modern drug discovery for predicting a compound's properties and guiding the design of more potent and selective analogs. jchemlett.com Future research on this compound should leverage a suite of in silico techniques.

Molecular docking and molecular dynamics (MD) simulations can predict how the compound binds to potential protein targets, such as VEGFR-2 or various fungal enzymes. nih.govbohrium.commdpi.com Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, helping to design new derivatives with improved efficacy. nih.govjchemlett.com Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can help to assess the drug-likeness of new analogs early in the discovery process, saving time and resources. rsc.orgsemanticscholar.org

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-chloro-N-cyclopentylnicotinamide, and how can yield optimization be approached?

- Methodological Answer : Synthesis typically involves coupling cyclopentylamine with a nicotinoyl chloride derivative. For example, analogous compounds (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) are synthesized via nucleophilic substitution using chloroacetyl chloride and aryl amines under reflux in anhydrous conditions . To optimize yields, researchers should:

- Use inert atmospheres (e.g., N₂) to prevent hydrolysis of reactive intermediates.

- Monitor reaction progress via TLC or HPLC to identify incomplete coupling.

- Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients).

- Table 1 : Comparison of Synthesis Conditions for Analogous Chloroacetamides

| Compound | Reaction Time (h) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Chloro-N-(4-fluorophenyl)acetamide | 6 | Acetonitrile | 78 | |

| AZD8931 intermediate | 48 (multi-step) | THF/DMF | 2–5 |

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to confirm cyclopentyl C-H (δ 1.5–2.5 ppm) and nicotinamide carbonyl (δ ~165 ppm) .

- X-ray Crystallography : Resolve intramolecular interactions (e.g., C–H···O hydrogen bonds) to validate stereochemistry and packing .

- FT-IR : Identify amide C=O stretches (~1650–1680 cm⁻¹) and C–Cl vibrations (~550–600 cm⁻¹).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and PPE (gloves, lab coats) due to potential irritancy (similar to 2-chloronicotinic acid derivatives) .

- Store in airtight containers at 4°C to prevent degradation.

- Dispose of waste via approved chemical disposal programs, adhering to institutional guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions often arise from variability in experimental models or assay conditions. Strategies include:

- Standardized NIH Guidelines : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and dosages (IC₅₀ values) to isolate model-specific effects .

- Statistical Validation : Apply ANOVA or mixed-effects models to account for batch variability in high-throughput screens .

- Meta-Analysis : Pool data from multiple studies (e.g., kinase inhibition assays) to identify consensus targets using tools like PubChem BioActivity data .

Q. What computational approaches are effective in predicting the reactivity of this compound with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrophilic Fukui indices to predict sites of nucleophilic attack (e.g., chloro group reactivity) .

- Molecular Docking (AutoDock Vina) : Simulate binding to kinase domains (e.g., EGFR) using crystal structures (PDB ID: 1M17) to prioritize in vitro testing .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories to validate binding modes.

Q. How can synthetic routes be modified to improve enantiomeric purity for chiral derivatives of this compound?

- Methodological Answer :

- Chiral Auxiliaries : Incorporate (R)- or (S)-BINOL during coupling to induce asymmetry .

- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze racemic mixtures selectively.

- HPLC Chiral Separation : Employ amylose-based columns (Chiralpak IA) with hexane/isopropanol mobile phases for analytical-scale purification .

Data Interpretation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.